![molecular formula C13H20Cl2N4OS B2446595 5,6-dimethyl-2-(piperazin-1-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one dihydrochloride CAS No. 1170919-73-9](/img/structure/B2446595.png)
5,6-dimethyl-2-(piperazin-1-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one dihydrochloride
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Overview
Description
The compound “5,6-dimethyl-2-(piperazin-1-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one dihydrochloride” is a derivative of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine . It’s part of a series of compounds that were prepared using Petasis reaction .
Synthesis Analysis
The synthesis of these compounds was justified through the study of H1 NMR, C13 NMR, and mass spectra . The Petasis reaction was used in the preparation of these compounds .Molecular Structure Analysis
The molecular structure of these compounds was validated by single crystal X-ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds were studied using various spectroscopic techniques, including H1 NMR, C13 NMR, and mass spectra .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds were predicted using in silico ADME profiling and physiochemical properties . This predicts drug-like properties with a very low toxic effect .Scientific Research Applications
- Conclusion : The tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine scaffold holds promise for antimalarial drug development .
- Activity : Identified as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for cancer treatment .
Antimalarial Activity
Cancer Research
Antitubercular Agents
Future Directions
Mechanism of Action
Target of Action
The primary targets of this compound are Plasmodium falciparum and Mycobacterium tuberculosis H37Ra (ATCC 25177) . These organisms are responsible for malaria and tuberculosis, respectively. The compound is designed to interact with these targets to inhibit their growth and proliferation.
Biochemical Pathways
The compound affects the biochemical pathways of the pathogens, disrupting their normal functions. For instance, in the case of Plasmodium falciparum, the compound may interfere with the parasite’s ability to metabolize nutrients, replicate, or invade host cells . Similarly, for Mycobacterium tuberculosis, the compound could disrupt the bacterium’s cell wall synthesis, protein synthesis, or other vital processes .
Result of Action
The result of the compound’s action is the inhibition of the growth and proliferation of the pathogens. In vitro antiplasmodial assessment against the W2 strain (chloroquine-resistant) of P. falciparum showed IC 50 values ranging from 0.74–6.4 μM . Similarly, some of the compounds have significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) .
properties
IUPAC Name |
5,6-dimethyl-2-(piperazin-1-ylmethyl)-3H-thieno[2,3-d]pyrimidin-4-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4OS.2ClH/c1-8-9(2)19-13-11(8)12(18)15-10(16-13)7-17-5-3-14-4-6-17;;/h14H,3-7H2,1-2H3,(H,15,16,18);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCOYFVKILWOWSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)CN3CCNCC3)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dimethyl-2-(piperazin-1-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one dihydrochloride |
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